molecular formula C12H22O B14637095 5-Ethoxy-2,7-dimethylocta-1,6-diene CAS No. 54009-86-8

5-Ethoxy-2,7-dimethylocta-1,6-diene

Cat. No.: B14637095
CAS No.: 54009-86-8
M. Wt: 182.30 g/mol
InChI Key: XYKPXCNRSGMARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2,7-dimethylocta-1,6-diene typically involves the etherification of linalool. One common method is the reaction of linalool with ethanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of linalool and ethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethoxy-2,7-dimethylocta-1,6-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-ethoxy-2,7-dimethylocta-1,6-diene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2,7-dimethylocta-1,6-diene is unique due to its ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This functional group enhances its solubility in organic solvents and modifies its reactivity in chemical reactions .

Properties

CAS No.

54009-86-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

5-ethoxy-2,7-dimethylocta-1,6-diene

InChI

InChI=1S/C12H22O/c1-6-13-12(9-11(4)5)8-7-10(2)3/h9,12H,2,6-8H2,1,3-5H3

InChI Key

XYKPXCNRSGMARP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(=C)C)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.